molecular formula C5H6N2O B101933 3-Methoxypyridazine CAS No. 19064-65-4

3-Methoxypyridazine

Cat. No. B101933
CAS RN: 19064-65-4
M. Wt: 110.11 g/mol
InChI Key: ASFHDLDAWYTMJS-UHFFFAOYSA-N
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Description

3-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O . It has a molecular weight of 110.12 g/mol . The compound is a clear liquid and can range in color from colorless to reddish-yellow to brown .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Methoxypyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 3-chloro-6-methoxypyridazine in the ground state were calculated using the DFT/B3LYP/6-31G (d),6-311G (d,p) level . The recorded FT-IR and FT-Raman spectral measurements favor the calculated structural parameters which are further supported by spectral simulation .


Chemical Reactions Analysis

Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .


Physical And Chemical Properties Analysis

3-Methoxypyridazine has a molecular weight of 110.11 g/mol . It has a computed XLogP3 value of 0.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are 110.048012819 g/mol . The topological polar surface area of the compound is 35 Ų . It has 8 heavy atoms . The compound is a clear liquid and can range in color from colorless to reddish-yellow to brown .

Safety And Hazards

The safety information for 3-Methoxypyridazine includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFHDLDAWYTMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303423
Record name 3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridazine

CAS RN

19064-65-4
Record name 3-Methoxypyridazine
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Record name 3-methoxypyridazine
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Record name 3-Methoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the 3-methoxypyridazine molecule particularly susceptible to electrophilic substitution reactions?

A1: The presence of the methoxy group (-OCH3) at the 3-position of the pyridazine ring significantly influences the molecule's reactivity. This electron-donating group increases electron density in the pyridazine ring, particularly at the ortho and para positions relative to the methoxy substituent. This enhanced electron density makes these positions more attractive to electrophiles, facilitating electrophilic substitution reactions. [, , ]

Q2: Can you provide an example of a common electrophilic substitution reaction involving 3-methoxypyridazine?

A2: Nitration is a prime example of an electrophilic substitution reaction readily undergone by 3-methoxypyridazine. Studies show that nitration of 3-methoxypyridazine 1-oxide with nitric acid yields a mixture of 3-methoxy-4-nitropyridazine 1-oxide and 3-methoxy-4,6-dinitropyridazine 1-oxide. This reaction highlights the activating effect of the methoxy group and the N-oxide, directing the incoming nitro group to the ortho and para positions. [, ]

Q3: Beyond nitration, are there other reactions where the reactivity of 3-methoxypyridazine is exploited?

A3: Yes, the reactivity of 3-methoxypyridazine extends to other transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the methoxy group can serve as a directing group for the metalation step, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring. This synthetic strategy allows for the preparation of diversely functionalized pyridazine derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. [, ]

Q4: What is the significance of the N-oxide functionality in derivatives like 3-methoxypyridazine 1-oxide?

A4: The N-oxide group in 3-methoxypyridazine 1-oxide introduces interesting reactivity. Research has demonstrated that this group can be strategically employed to facilitate nucleophilic displacement reactions. For example, treatment of 4,6-dinitro-3-methoxypyridazine 1-oxide with various nucleophiles can lead to the displacement of either the nitro group, the methoxy group, or even the chloro substituent, depending on the reaction conditions and the nucleophile used. This versatility makes such N-oxides useful intermediates in organic synthesis. []

Q5: Have any studies investigated the photochemical reactivity of 3-methoxypyridazine?

A5: Yes, researchers have explored the photochemistry of 3-methoxypyridazine. Notably, irradiation of 3-methoxypyridazine in methanol containing hydrochloric acid resulted in the formation of 4-methylated and 4,6-dimethylated products. This photo-induced methylation highlights another facet of 3-methoxypyridazine's reactivity and its potential in photochemical transformations. []

Q6: Can 3-methoxypyridazine be used to synthesize other heterocyclic systems?

A6: Absolutely. One illustrative example is the conversion of 4-amino-6-chloro-3-methoxypyridazine to 5-amino-6-methoxypyridazin-3(2H)-one by reacting it with potassium acetate in acetic acid at elevated temperatures. This reaction demonstrates the potential of 3-methoxypyridazine derivatives as precursors for the synthesis of other valuable heterocyclic compounds like pyridazinones. []

Q7: What analytical techniques are commonly used to characterize 3-methoxypyridazine and its derivatives?

A7: Various spectroscopic methods are essential for characterizing 3-methoxypyridazine and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is routinely used to elucidate the structures of these compounds. Infrared (IR) spectroscopy provides valuable information about the functional groups present. Additionally, mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]

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